Bis(4-chloro-3-nitrophenyl) disulphide
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Overview
Description
Bis(4-chloro-3-nitrophenyl) disulphide is an organic compound with the molecular formula C12H6Cl2N2O4S2 It is characterized by the presence of two 4-chloro-3-nitrophenyl groups connected by a disulphide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(4-chloro-3-nitrophenyl) disulphide can be synthesized through the oxidation of 4-chlorophenylthiol. This reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired disulphide compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the microwave-assisted reaction between elemental sulfur and 1-chloro-4-iodobenzene in the presence of a catalyst like copper oxide nanopowder . This method offers advantages in terms of reaction speed and yield.
Chemical Reactions Analysis
Types of Reactions
Bis(4-chloro-3-nitrophenyl) disulphide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonyl chlorides.
Reduction: Reduction reactions can break the disulphide bond, yielding thiol derivatives.
Substitution: The nitro and chloro groups on the phenyl rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like triarylbismuthanes and dialkoxybenzoic acids are employed in substitution reactions.
Major Products
Oxidation: Sulfonyl chlorides.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
Bis(4-chloro-3-nitrophenyl) disulphide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of disulphide bonds.
Biology: The compound is studied for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of Bis(4-chloro-3-nitrophenyl) disulphide involves its ability to form and break disulphide bonds. This property is crucial in various biochemical processes, including protein folding and stabilization. The compound can interact with thiol groups in proteins, leading to the formation of disulphide bridges that affect protein structure and function .
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl) disulphide: Similar in structure but lacks the nitro groups.
Bis(4-nitrophenyl) disulphide: Similar but lacks the chloro groups
Uniqueness
Bis(4-chloro-3-nitrophenyl) disulphide is unique due to the presence of both chloro and nitro groups on the phenyl rings.
Properties
CAS No. |
35964-48-8 |
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Molecular Formula |
C12H6Cl2N2O4S2 |
Molecular Weight |
377.2 g/mol |
IUPAC Name |
1-chloro-4-[(4-chloro-3-nitrophenyl)disulfanyl]-2-nitrobenzene |
InChI |
InChI=1S/C12H6Cl2N2O4S2/c13-9-3-1-7(5-11(9)15(17)18)21-22-8-2-4-10(14)12(6-8)16(19)20/h1-6H |
InChI Key |
ULMDSBDEJOBOLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SSC2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
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